Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Stoichiometric efficiency Salt screening Process chemistry

Researchers requiring a well-characterized reference standard for raltegravir impurity profiling often face solubility limitations with the free acid or potassium salt forms. This sodium salt solves that problem. Key advantages: • 10.8% higher active anion content per unit mass vs. potassium salt (MW 150.07 vs. 166.18 Da), optimizing stoichiometry. • Freely soluble in ethanol, enabling anhydrous coupling protocols where the potassium salt's insolubility is prohibitive. • Supplied at ≥99.5% purity with full ICH Q3A/Q3B-aligned traceability documentation (H₂O ≤0.5%, heavy metals reported).

Molecular Formula C4H3N2NaO3
Molecular Weight 150.07 g/mol
Cat. No. B12977950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Molecular FormulaC4H3N2NaO3
Molecular Weight150.07 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)[O-].[Na+]
InChIInChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
InChIKeyBPJCRCQHDKKZBR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate: Physicochemical and Regulatory Overview


Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-42-2) is the sodium salt of a 1,3,4-oxadiazole-2-carboxylic acid derivative, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound serves as a key intermediate and reference standard in the synthesis of the HIV integrase inhibitor raltegravir, where the 5-methyl-1,3,4-oxadiazole-2-carbonyl moiety is a critical pharmacophoric element [1]. As a water-soluble carboxylate salt, it provides distinct handling advantages over the free acid form (CAS 518048-06-1), which exhibits limited aqueous solubility (11 mg/mL at neutral pH) . The sodium salt is listed as a related compound to the potassium salt (CAS 888504-28-7), which is the direct synthetic intermediate used in raltegravir manufacturing, positioning the sodium salt as a valuable reference material for impurity profiling and analytical method development [2].

Why Salt Form Substitution Fails for This Oxadiazole Carboxylate


The 5-methyl-1,3,4-oxadiazole-2-carboxylate scaffold exhibits dramatic differences in solubility, stability, and reactivity depending on the counterion or esterification state. The free acid (pKa 2.00 ± 0.10) ionizes only above pH 4, limiting its aqueous solubility to approximately 11 mg/mL at neutral pH, whereas salt forms achieve >100 mg/mL . The potassium salt (MW 166.18) is insoluble in ethanol and acetone, while the sodium salt (MW 150.07) is freely soluble in ethanol, creating divergent solvent compatibility profiles that directly impact synthetic workflow design . Furthermore, the sodium salt provides a 10.8% higher molar equivalent of the active 5-methyl-1,3,4-oxadiazole-2-carboxylate anion per unit mass compared to the potassium salt, a stoichiometric distinction that can alter reaction outcomes in amide coupling steps of raltegravir synthesis [1]. These differences render simple drop-in replacement across salt forms scientifically unsound without re-optimization.

Quantitative Differentiation Against Closest Analogs


Anion Content Advantage Over the Potassium Salt

The sodium salt (exact mass 150.00413624 Da) delivers a 10.8% higher molar quantity of the 5-methyl-1,3,4-oxadiazole-2-carboxylate anion per unit mass compared to the potassium salt (exact mass 165.97807345 Da) [1]. In synthetic applications where the carboxylate serves as a nucleophile or coupling partner, this translates to a lower mass requirement to achieve the same molar stoichiometry. Both salts share identical hydrogen bond acceptor counts (5), topological polar surface area (79.1 Ų), and rotatable bond counts (1), confirming that the counterion difference does not alter the core pharmacophoric or reactivity profile of the anion [2].

Stoichiometric efficiency Salt screening Process chemistry

Ethanol Solubility Advantage Over the Potassium Salt

The sodium salt is freely soluble in ethanol, whereas the potassium salt is reported as insoluble in ethanol and acetone . This differential solubility is critical for synthetic protocols employing alcoholic solvents. The potassium salt, a white to almost-white powder, is soluble in water but requires aqueous or dipolar aprotic media (e.g., acetonitrile, DMF) for dissolution, limiting solvent flexibility in water-sensitive reactions . The sodium salt's ethanol solubility enables homogeneous reaction conditions in protic organic solvents without introducing water, a potential advantage in anhydrous amide coupling or esterification reactions where trace water can hydrolyze reactive intermediates such as 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride [1].

Solubility profiling Reaction solvent selection Salt form screening

Regulatory Utility as a Raltegravir Impurity Reference Standard

The sodium salt (CAS 37641-42-2) is explicitly designated as a related chemical to raltegravir impurity 3, which is chemically potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate [1]. Multiple reference standard suppliers provide the sodium salt with detailed characterization data compliant with ICH and ANDA regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in raltegravir drug substance and drug product analysis [2]. This designation is not shared by the free acid or methyl ester, which lack this specific regulatory compendial linkage. The sodium salt's distinct chromatographic retention relative to the potassium salt enables its use as a system suitability marker in HPLC/UPLC methods for raltegravir impurity profiling [3].

Impurity profiling Reference standards AND A regulatory compliance

High-Assay Purity with GMP-Ready Quality Specifications

The sodium salt is commercially available with an assay specification of not less than 99.5% and not more than 100.5% on an anhydrous basis, with water content capped at 0.5% maximum and sulfated ash at 0.05% maximum . This level of documented purity exceeds the typical ≥98.0% (HPLC, nonaqueous titration) specification reported for the potassium salt by major suppliers, where additional purity parameters such as water content and sulfated ash are not routinely disclosed . The sodium salt's specification also includes a lead limit of NMT 0.5 mg/kg and a negative oxalate turbidity test, providing a more comprehensive quality profile suitable for laboratories operating under GMP-adjacent or ISO-certified quality management systems .

Quality specifications Assay purity Procurement compliance

Procurement-Driven Application Scenarios


Raltegravir ANDA Impurity Profiling and Method Validation

The sodium salt serves as a characterized reference standard for raltegravir impurity profiling in generic drug applications. Its designation as a related compound to raltegravir impurity 3 (potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate) [1] supports HPLC/UPLC method development for ANDA submissions. The high-assay purity (≥99.5%) and documented quality specifications (water ≤0.5%, sulfated ash ≤0.05%, lead NMT 0.5 mg/kg) align with ICH Q3A/Q3B impurity qualification requirements, reducing the need for in-house qualification before use as a system suitability standard.

Anhydrous Amide Coupling in Alcoholic Solvent Systems

For synthetic protocols that demand rigorously anhydrous conditions—such as the formation of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride from the carboxylate salt [2] followed by amide coupling—the sodium salt's ethanol solubility offers a distinct advantage over the potassium salt, which is insoluble in ethanol . This solvent compatibility enables homogeneous reaction mixtures in protic organic media without introducing water, mitigating hydrolysis of the acid chloride intermediate and potentially improving coupling yields.

Stoichiometry-Sensitive Process Development

The 10.8% higher active anion content per unit mass of the sodium salt relative to the potassium salt (exact mass 150.004 vs. 165.978 Da) [3] can be leveraged in process development to reduce the mass of reagent charged while maintaining target molar stoichiometry. This is particularly relevant when the oxadiazole carboxylate is used in excess as an acylating agent, where the potassium salt route has been documented to require >2 equivalents of the acylating agent for complete conversion [4].

QC Reference Material for ISO-Certified Laboratories

With a purity specification of 99.5%–100.5% and compliance with ISO certification systems for global pharmaceutical R&D and QC , the sodium salt is suitable as a primary reference material in quality control laboratories. Its comprehensive quality documentation—including heavy metal limits, water content, and sulfated ash—provides procurement-ready traceability that the potassium salt's standard ≥98.0% purity specification does not routinely offer, reducing the compliance burden for laboratories operating under ISO 17025 or GMP quality systems.

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